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Introduction
Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside

isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2]

Traditional Chinese medicine has long utilized safflower for its purported effects on blood

circulation.[3][4] Modern pharmacological research has begun to elucidate the scientific basis

for these traditional uses, with AHSYB emerging as a key bioactive constituent with significant

therapeutic potential, particularly in the realms of cerebrovascular and cardiovascular diseases.

[3][5][6] This technical guide provides an in-depth overview of the pharmacological profile of

AHSYB, summarizing key findings on its pharmacodynamics and mechanism of action. Due to

the limited availability of specific pharmacokinetic and toxicological data for AHSYB, information

on the closely related and more extensively studied compound, Hydroxysafflor yellow A

(HSYA), is provided for comparative context.

Pharmacological Profile
Pharmacodynamics
Anhydrosafflor yellow B exhibits a range of pharmacological activities, with its

neuroprotective, antioxidant, and antiplatelet effects being the most prominent.
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Neuroprotection in Cerebral Ischemia/Reperfusion Injury:

AHSYB has demonstrated significant neuroprotective effects in both in vitro and in vivo models

of cerebral ischemia/reperfusion (I/R) injury.[7][8][9] Studies have shown that AHSYB can

effectively reduce infarct volume and improve neurological function in animal models of stroke.

[7][9] The underlying mechanisms for this neuroprotection are multifaceted and include the

attenuation of oxidative stress and the inhibition of apoptosis.[7][8][9]

Antioxidant Activity:

AHSYB possesses potent antioxidant properties.[8][10][11] In vitro experiments have shown

that AHSYB can dose-dependently decrease the production of reactive oxygen species (ROS)

and malondialdehyde (MDA), a key indicator of lipid peroxidation, in neuronal cells subjected to

oxygen-glucose deprivation/reoxygenation (OGD/R).[9] This antioxidant activity is believed to

be a cornerstone of its protective effects against I/R-induced cellular damage.[8]

Anti-apoptotic Effects:

In addition to its antioxidant effects, AHSYB has been shown to inhibit apoptosis in neuronal

cells.[7][9] This is achieved, in part, by modulating the expression of key apoptosis-related

proteins. Specifically, AHSYB has been observed to increase the expression of the anti-

apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[7]

Inhibition of Platelet Aggregation:

AHSYB has been identified as an inhibitor of ADP-induced platelet aggregation.[2][12]

Safflower extract, which contains AHSYB, has been shown to inhibit human platelet

aggregation in a dose-dependent manner.[13][14][15] This antiplatelet activity suggests a

potential role for AHSYB in the prevention and treatment of thrombotic diseases.[6]

Mechanism of Action: The SIRT1 Signaling Pathway
A significant body of evidence points to the activation of the Sirtuin 1 (SIRT1) signaling pathway

as a key mechanism underlying the neuroprotective effects of AHSYB.[7][8][9] SIRT1 is a

NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and survival.

[7][8]
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Under ischemic conditions, the expression and activity of SIRT1 are often suppressed.[7][8]

AHSYB has been shown to upregulate the mRNA and protein expression of SIRT1 both in vitro

in primary hippocampal neurons exposed to OGD/R and in vivo in the ischemic brain tissue of

rats subjected to middle cerebral artery occlusion (MCAO).[7]

The activation of SIRT1 by AHSYB leads to the deacetylation and subsequent activation of

downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated

receptor-gamma coactivator 1-alpha (PGC-1α).[7][8] The activation of these transcription

factors promotes the expression of antioxidant enzymes and anti-apoptotic proteins, thereby

contributing to the overall neuroprotective effect.[7][8]

The critical role of the SIRT1 pathway in mediating the effects of AHSYB was demonstrated in

studies where the neuroprotective effects of AHSYB were abolished by the use of a specific

SIRT1 inhibitor, EX527.[7][8][9]

Quantitative Pharmacological Data
While extensive quantitative data for Anhydrosafflor yellow B is not readily available in the

public domain, the following tables summarize the available qualitative and semi-quantitative

findings for AHSYB, along with more detailed data for the related compound, Hydroxysafflor

yellow A (HSYA), for contextual understanding.

Table 1: Pharmacodynamic Effects of Anhydrosafflor Yellow B (AHSYB)
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Pharmacologic
al Effect

Model System
Observed
Effect

Concentration/
Dose

Reference(s)

Neuroprotection

Rat Middle

Cerebral Artery

Occlusion

(MCAO) Model

Reduced infarct

volume,

improved

neurological

function

Dose-dependent [7][9]

Primary

Hippocampal

Neurons

(OGD/R)

Increased cell

viability, reduced

apoptosis

40, 60, 80 μM [7][9]

Antioxidant

Activity

Primary

Hippocampal

Neurons

(OGD/R)

Decreased ROS

and MDA levels

40, 60, 80 μM

(Dose-

dependent)

[9]

Anti-apoptotic

Activity

Primary

Hippocampal

Neurons

(OGD/R)

Increased Bcl-2

expression,

decreased Bax

expression

Not specified [7]

Antiplatelet

Activity

Human Platelets

(ADP-induced

aggregation)

Inhibition of

platelet

aggregation (as

part of safflower

extract)

Dose-dependent

(22.3–66.6%

inhibition)

[13][15]

Table 2: Pharmacokinetic Parameters of Hydroxysafflor Yellow A (HSYA) in Rats (for

comparative context)

It is crucial to note that the following data is for HSYA, not AHSYB. Pharmacokinetic properties

can vary significantly even between closely related compounds.
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Parameter
Route of
Administration

Dose Value Reference(s)

Bioavailability Oral Not specified 1.2% [1][16]

Cmax Oral 100 mg/kg ~1 µg/mL [17]

Tmax Oral Not specified ~10 min [1]

t1/2 (elimination) Intravenous
35, 70, 140 mg

(in humans)
3.32 h [1]

Plasma Protein

Binding
Intravenous Not specified 48% - 54.6% [18]

Table 3: Toxicological Data for Hydroxysafflor Yellow A (HSYA) (for comparative context)

This data is for HSYA and should not be directly extrapolated to AHSYB.

Study Type Species
Route of
Administrat
ion

Dose Findings
Reference(s
)

Subchronic

Toxicity (90

days)

Rat
Intraperitonea

l

180

mg/kg/day

Slight

nephrotoxicity
[19]

60 mg/kg/day

Prolonged

blood

coagulation

time

[19]

20 mg/kg/day

No observed

adverse

effects

[19]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the pharmacological evaluation of
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Anhydrosafflor yellow B.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
in Rats
The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics

human stroke.

Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body

temperature is maintained at 37°C.

Surgical Procedure: A midline neck incision is made to expose the common carotid artery

(CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated

and a nylon monofilament with a rounded tip is inserted through the ECA into the ICA to

occlude the origin of the middle cerebral artery.

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to

induce ischemia. For reperfusion studies, the filament is withdrawn to allow blood flow to

resume.

Neurological Deficit Scoring: Neurological function is assessed at various time points after

MCAO using a standardized scoring system.

Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized,

and the brains are removed and sectioned. The brain slices are stained with 2,3,5-

triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area

unstained (white). The infarct volume is then quantified.

In Vitro Model: Oxygen-Glucose
Deprivation/Reoxygenation (OGD/R) in Primary Neurons
The OGD/R model is an in vitro model that simulates the conditions of ischemia and

reperfusion at the cellular level.

Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic or

neonatal rodents and cultured.
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OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the

cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g.,

2-4 hours).

Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal,

glucose-containing culture medium, and the cells are returned to a normoxic incubator (95%

air, 5% CO2).

Assessment of Cell Viability and Injury: Cell viability can be assessed using assays such as

the MTT or CCK-8 assay. Cell death and apoptosis can be measured using LDH assay,

TUNEL staining, or flow cytometry with Annexin V/PI staining.

Western Blot Analysis for SIRT1 Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins.

Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is

determined using a BCA or Bradford assay.

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with primary antibodies specific for the target proteins (e.g., SIRT1, FOXO1, PGC-

1α, Bcl-2, Bax, and a loading control like GAPDH or β-actin).

Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is

captured on X-ray film or with a digital imager. The band intensity is quantified to determine

the relative protein expression levels.

Real-Time PCR (RT-PCR) for Gene Expression Analysis
RT-PCR is used to measure the mRNA expression levels of target genes.
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RNA Extraction: Total RNA is isolated from cells or tissues.

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA

(cDNA).

Real-Time PCR: The cDNA is used as a template for PCR amplification using specific

primers for the target genes (e.g., SIRT1, FOXO1, PGC1α) and a reference gene (e.g.,

GAPDH or ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g.,

SYBR Green) or fluorescently labeled probes.

Data Analysis: The relative expression of the target genes is calculated using the

comparative Ct (ΔΔCt) method.

TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to

detect DNA fragmentation, a hallmark of late-stage apoptosis.

Tissue/Cell Preparation: Brain tissue sections or cultured cells are fixed and permeabilized.

Labeling: The samples are incubated with a reaction mixture containing Terminal

deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled

dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of

fragmented DNA.

Detection: If a hapten-labeled dUTP is used, a secondary detection step with an anti-hapten

antibody conjugated to a fluorescent dye or an enzyme is performed.

Visualization: The labeled apoptotic cells are visualized and quantified using fluorescence

microscopy or light microscopy. The nuclei of apoptotic cells appear brightly labeled.

ELISA for Oxidative Stress Markers
Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of oxidative

stress markers in biological samples like serum or cell lysates.

Sample Preparation: Serum or cell lysate samples are collected and prepared according to

the specific kit instructions.
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Assay Procedure: The assay is typically performed in a 96-well plate pre-coated with a

capture antibody specific for the target molecule (e.g., MDA, or for antioxidant enzymes like

SOD and GSH-Px, the assay measures their activity).

Incubation: Samples and standards are added to the wells and incubated. A detection

antibody, often conjugated to an enzyme, is then added.

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

Measurement: The absorbance of the color product is measured using a microplate reader.

The concentration of the target molecule in the samples is determined by comparing their

absorbance to a standard curve.

Visualizations
The following diagrams illustrate key concepts related to the pharmacological profile of

Anhydrosafflor yellow B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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